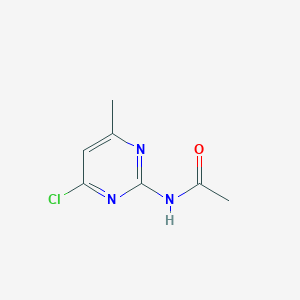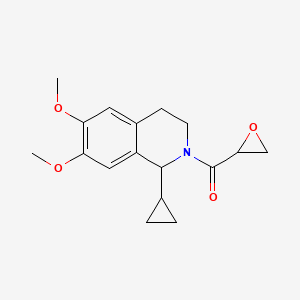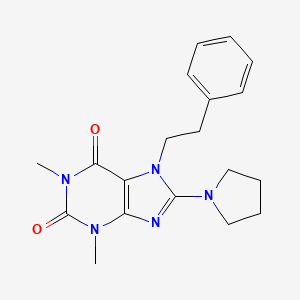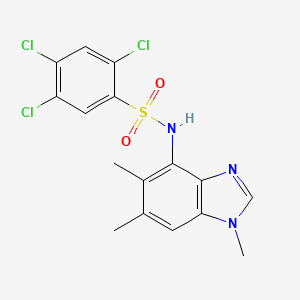
1-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been used in scientific research to study the effects of serotonin receptor agonists on the brain.
Wirkmechanismus
The mechanism of action of 1-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one involves its binding to the serotonin receptor, which leads to the activation of certain signaling pathways in the brain. This activation can result in the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which can affect mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to produce various biochemical and physiological effects in animal studies. These effects include increased locomotor activity, altered social behavior, and changes in body temperature and heart rate. This compound has also been shown to produce anxiogenic effects in some animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one in lab experiments is its ability to selectively activate the serotonin receptor, which can help researchers study the specific effects of serotonin on the brain. However, one limitation of using this compound is its partial agonist activity, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one. One area of interest is its potential use in the treatment of psychiatric disorders such as anxiety and depression. Another area of research is the development of more selective serotonin receptor agonists that can produce fewer side effects than this compound. Additionally, researchers are interested in studying the long-term effects of this compound on the brain and behavior.
Synthesemethoden
The synthesis of 1-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one involves the reaction between piperidine and 5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine in the presence of a suitable solvent and catalyst. The product is then purified through various techniques such as recrystallization, chromatography, and distillation.
Wissenschaftliche Forschungsanwendungen
1-(3-(5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)propan-1-one has been used in scientific research to study the effects of serotonin receptor agonists on the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. This compound acts as a partial agonist of the serotonin receptor, which means it can activate the receptor to some extent but not fully.
Eigenschaften
IUPAC Name |
1-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2/c1-2-8(18)17-5-3-4-7(6-17)9-15-16-10(19-9)11(12,13)14/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTZNJZCEAHNHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC(C1)C2=NN=C(O2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Chlorobenzyl)oxy]benzoic acid](/img/structure/B2942498.png)





![2-Chloro-1-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]propan-1-one](/img/structure/B2942509.png)
![3-(4-(dimethylamino)phenyl)-5-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2942510.png)
![methyl 3-carbamoyl-2-(2-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2942512.png)


![N-[(2-methylpropyl)carbamoyl]isoleucine](/img/structure/B2942516.png)
